2-碘-1-甲氧基-3-甲基苯

描述

“2-Iodo-1-methoxy-3-methylbenzene” is a chemical compound that is widely used in organic synthesis. It is a solid substance and its color ranges from colorless to white to yellow .

Synthesis Analysis

The synthesis of “2-Iodo-1-methoxy-3-methylbenzene” involves a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Molecular Structure Analysis

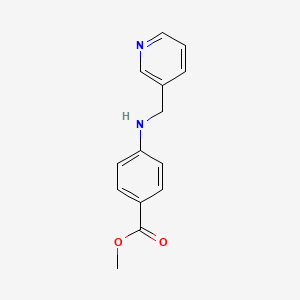

The molecular formula of “2-Iodo-1-methoxy-3-methylbenzene” is C8H9IO . The molecular weight is 248.06 g/mol .

Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Physical And Chemical Properties Analysis

The physical form of “2-Iodo-1-methoxy-3-methylbenzene” is solid . The storage temperature is between 2-8°C and it should be kept in a dark place, sealed in dry .

科学研究应用

催化反应:在 Moroda 和 Togo(2008 年)的一项研究中,碘苯(与 2-碘-1-甲氧基-3-甲基苯相关的化合物)被用作催化剂来制备 3,4-二氢-1H-2,1-苯并噻嗪 2,2-二氧化物。该反应证明了碘苯衍生物在催化重要化学转化中的潜力 (Moroda & Togo, 2008)。

热化学性质:Verevkin 等人(2015 年)研究了各种碘代甲基苯(包括与 2-碘-1-甲氧基-3-甲基苯相似的化合物)的蒸汽压和热化学性质。他们的研究有助于了解这些化合物在不同条件下的物理和化学行为 (Verevkin et al., 2015)。

超分子化学:小林等人(2003 年)探索了通过氢键和 CH-卤素或 CH-π 相互作用组装异二聚体胶囊,使用包括 1-碘-4-甲氧基苯在内的化合物。这项研究突出了卤代苯衍生物在构建复杂分子结构中的作用 (Kobayashi et al., 2003)。

均相催化:穆勒等人(2005 年)对碘苯与氨基酸酯的氨基羰基化进行了研究。这项研究强调了碘苯衍生物在均相催化中的应用,特别是在羰基化反应中 (Müller et al., 2005)。

有机金属化学:小林等人(2007 年)对自组装异二聚体胶囊中电子环境控制的取向异构现象的研究,使用像 2-碘-1-甲氧基-3-甲基苯这样的化合物,证明了其在理解和操纵有机金属化学中的分子相互作用方面的重要性 (Kobayashi et al., 2007)。

卤代醇的合成:尼克南和纳塞希(2002 年)展示了卤代甲氧基苯在卤代醇合成中的效用,突出了它们在有机合成和官能团转化中的作用 (Niknam & Nasehi, 2002)。

作用机制

Target of Action

The primary target of 2-Iodo-1-methoxy-3-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond, forming the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution . This reaction allows for the introduction of various functional groups onto the benzene ring while maintaining the aromaticity of the compound .

Pharmacokinetics

- Absorption : Given its small size and the presence of polar groups, it is likely to be well-absorbed in the gastrointestinal tract .

- Distribution : The compound is likely to distribute well throughout the body due to its lipophilicity .

- Metabolism : The compound may undergo further biotransformation in the liver, although the specific metabolic pathways are not known .

- Excretion : The compound and its metabolites are likely to be excreted in the urine .

Result of Action

The result of the action of 2-Iodo-1-methoxy-3-methylbenzene is the formation of a substituted benzene ring . This allows for the introduction of various functional groups onto the benzene ring, potentially altering the chemical properties and biological activities of the compound .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Iodo-1-methoxy-3-methylbenzene. For instance, the compound’s boiling point is 99 °C (at 1 Torr pressure) , indicating that it is stable at room temperature but may degrade at high temperatures

安全和危害

The safety information for “2-Iodo-1-methoxy-3-methylbenzene” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

2-iodo-1-methoxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSZVWBYGSSEJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729229 | |

| Record name | 2-Iodo-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-1-methoxy-3-methylbenzene | |

CAS RN |

35387-94-1 | |

| Record name | 2-Iodo-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-quinoline-4-carboxylic acid](/img/structure/B3262289.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B3262336.png)

![Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate](/img/structure/B3262337.png)